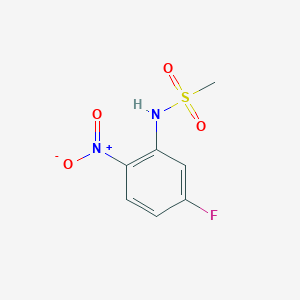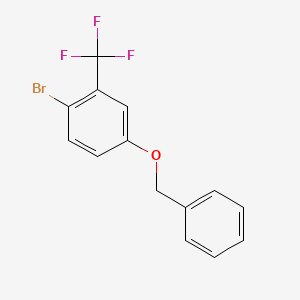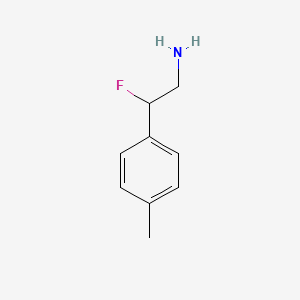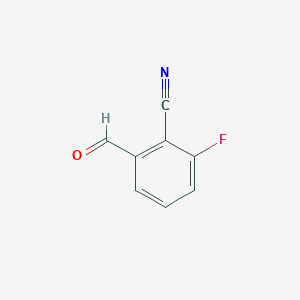
2,2-Diméthyl-2,3-dihydrobenzofurane-5-carbaldéhyde
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (DDBFC) is a naturally occurring compound found in a variety of plants and fungi. It has been widely studied due to its potential applications in the pharmaceutical, agricultural and food industries. DDBFC has been shown to possess a variety of biological activities including anti-inflammatory, anti-cancer and anti-microbial properties. Additionally, it has been demonstrated to possess antioxidant, antifungal, and anti-allergic activities, as well as being able to inhibit the growth of certain bacteria.
Applications De Recherche Scientifique
Analyse complète des applications du 2,2-Diméthyl-2,3-dihydrobenzofurane-5-carbaldéhyde :
Recherche anticancéreuse
Les dérivés du benzofurane ont montré des effets inhibiteurs significatifs de la croissance cellulaire dans diverses cellules cancéreuses. Bien que des données spécifiques sur le this compound ne soient pas facilement disponibles, des composés similaires se sont avérés efficaces contre la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .
Synthèse de dérivés halogénés
La présence de bromures d'aryle dans les benzofuranes permet une élaboration supplémentaire via des réactions de couplage catalysées par les métaux de transition classiques. Cela peut conduire à la synthèse de dérivés halogénés ayant des applications potentielles en chimie médicinale .
Activité herbicide
Les dérivés de N-(2,2-diméthyl-7-alcoxy-2,3-dihydro-benzofuran-5-yl) ont été étudiés pour leur activité herbicide. Bien que ce ne soit pas directement lié au composé en question, cela suggère des applications agricoles potentielles pour des composés de benzofurane similaires .
Agents antimicrobiens
Le benzofurane est considéré comme une structure privilégiée dans la découverte de médicaments en raison de ses caractéristiques structurales uniques et de son large éventail d'activités biologiques. Il a été particulièrement remarqué pour son potentiel en tant que candidat antimicrobien efficace .
Orientations Futures
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to downstream effects such as inhibition of cell growth .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of benzofuran compounds .
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the aldehyde group of the compound forming covalent bonds with the active sites of the enzymes, thereby modulating their activity .
Cellular Effects
The effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above certain concentration levels .
Metabolic Pathways
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, with higher concentrations in target tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is critical for its activity. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting is mediated by specific signals or post-translational modifications that guide the compound to its site of action. The localization can affect the compound’s function, with different effects observed depending on its cellular location .
Propriétés
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPTZWADKNRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625034 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38002-92-5 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















